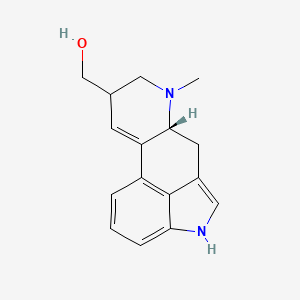

Lysergol

Overview

Description

Lysergol is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi (most within Claviceps), and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea violacea . It interacts with serotonin receptors, leading to potential antidepressant and anxiolytic effects .

Synthesis Analysis

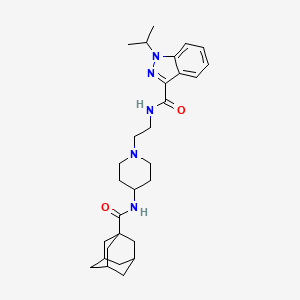

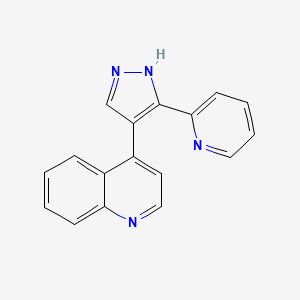

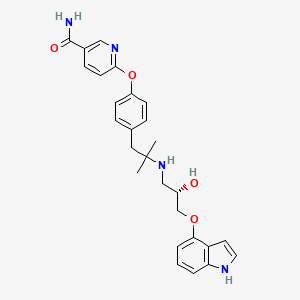

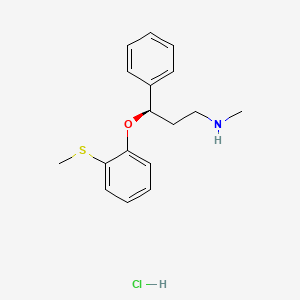

Lysergol can be synthesized using a tandem reaction to construct the piperidine skeleton and a rhodium-catalyzed [3 + 2] annulation in the late-stage indole formation . The synthetic strategy was based on the synthesis of allenes by Claisen rearrangement of the corresponding enol ether, followed by cyclization of the CD rings via a palladium-catalyzed domino reaction .Molecular Structure Analysis

The molecular formula of Lysergol is C16H18N2O . It has a molar mass of 254.33 g/mol . The IUPAC name of Lysergol is (6-Methyl-9,10-didehydroergolin-8β-yl)methanol .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Lysergol include the Claisen rearrangement of the corresponding enol ether to synthesize allenes, followed by cyclization of the CD rings via a palladium-catalyzed domino reaction .Physical And Chemical Properties Analysis

Lysergol has a molar mass of 254.33 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

- Neurological Conditions : Researchers investigate Lysergol to understand its impact on neurological conditions. Its unique properties make it a valuable tool for unraveling brain function and potential therapeutic interventions .

Drug Development

Pharmaceutical companies recognize Lysergol’s potential in drug development:

- Precursor Molecule : Lysergol serves as a precursor in the development of medications targeting specific brain receptors. By studying its pharmacological properties, researchers aim to create novel therapeutics for various conditions .

Antimicrobial Properties

Lysergol’s antimicrobial activity makes it relevant in the fight against infectious diseases:

- Inhibition of Bacterial and Fungal Growth : Studies have demonstrated Lysergol’s ability to inhibit the growth of bacteria and fungi. This property suggests its potential use in developing new antimicrobial agents .

Antioxidant Potential

Lysergol’s antioxidant properties contribute to its versatility:

- Free Radical Scavenging : Lysergol can scavenge free radicals, reducing oxidative stress. This property may have implications for cardiovascular health and neurodegenerative disorders .

Potential Anticancer Effects

Emerging evidence points to Lysergol’s impact on cancer cells:

- Cytotoxic Activity : Lysergol has exhibited cytotoxic effects on cancer cell lines, inhibiting their proliferation and inducing apoptosis. Further research is needed to explore its anticancer potential fully .

Vascular Disorders and Migraine Treatment

Lysergol’s unique chemical structure aligns with its therapeutic applications:

- Vasoconstriction and Migraines : Lysergol’s receptor interactions may be relevant in treating migraines and vascular disorders. However, its toxicity profile requires careful consideration .

Lysergol: Activities, Applications, and Toxicity Lysergol (CAS No. 602-85-7): The Pinnacle of Quality and Expertise

Mechanism of Action

Target of Action

Lysergol, a naturally occurring compound belonging to the ergoline alkaloid family, primarily interacts with serotonin receptors in the brain . It has been found to have a significant affinity towards serotonin receptors 5-HT1 and 5-HT2, dopamine receptors D1 and D2, as well as alpha-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and vascular function.

Mode of Action

Lysergol acts as a partial agonist at 5-HT1A receptors, leading to a modulation of serotonin signaling . This interaction with serotonin receptors has been linked to its potential antidepressant and anxiolytic effects . The specific effects of Lysergol are influenced by factors such as the agent itself, dosage, species, tissue, physiological and endocrinological state, and experimental conditions .

Biochemical Pathways

Lysergol’s interaction with serotonin, dopamine, and alpha-adrenergic receptors influences several biochemical pathways. For instance, it modulates serotonin signaling, which is implicated in mood regulation and anxiety . .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

Lysergol exhibits a diverse range of activities due to its interaction with adrenergic, dopaminergic, and serotonergic receptors . It has potential antidepressant and anxiolytic effects due to its interaction with serotonin receptors . Additionally, Lysergol has been found to possess antimicrobial properties, showing promise as a novel therapeutic against infectious diseases . It also displays antioxidant properties and potential anticancer effects, exhibiting cytotoxic effects on cancer cell lines, inhibiting their proliferation and inducing apoptosis .

Action Environment

The action, efficacy, and stability of Lysergol can be influenced by various environmental factors. For instance, Lysergol is found in certain fungi and grains infected with the fungus Claviceps . The growth conditions of these organisms could potentially impact the production and potency of Lysergol.

Safety and Hazards

properties

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXJFIJYBLJTMK-MEBBXXQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysergol | |

CAS RN |

602-85-7, 1413-67-8 | |

| Record name | Lysergol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001413678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR684Z1AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

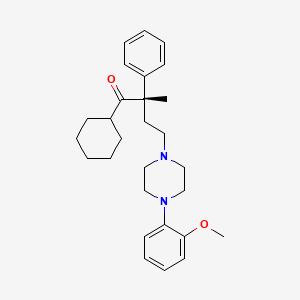

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B1675680.png)

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675685.png)

![(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1675686.png)